Ferrous chloride

Overview

Description

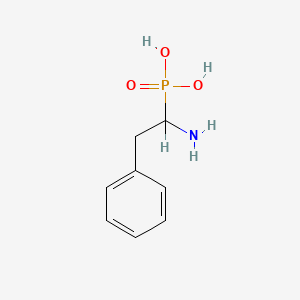

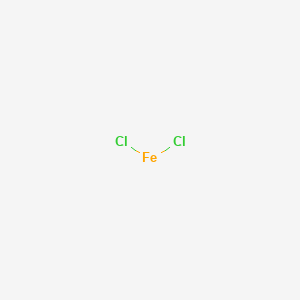

Ferrous chloride, also known as iron(II) chloride, is a chemical compound with the formula FeCl₂. It is a paramagnetic solid with a high melting point. The compound is typically white, but samples can appear off-white. This compound crystallizes from water as a greenish tetrahydrate, which is the most commonly encountered form in commerce and laboratories .

Mechanism of Action

Target of Action

Ferrous chloride, also known as iron (II) chloride, is primarily used as an iron supplement . The primary targets of this compound are the body’s iron-dependent processes, particularly the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .

Mode of Action

This compound interacts with its targets by supplying the necessary iron for various biochemical processes. Iron is a crucial component of hemoglobin, and the addition of this compound can help alleviate conditions caused by iron deficiency, such as anemia .

Biochemical Pathways

This compound plays a role in the ferroptosis pathway, an iron-dependent form of cell death characterized by uncontrolled lipid peroxidation . Ferroptosis is governed by molecular networks involving diverse molecules and organelles . It can occur via two primary pathways: the extrinsic pathway, which relies on transporters such as activating TFRC or inhibiting system xc-, and the intrinsic pathway, which is enzyme-regulated, for example, by inhibiting GPX4 or AIFM2 .

Pharmacokinetics

The pharmacokinetics of this compound, like other iron supplements, is complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . The primary site of action of iron is the erythrocyte, and no drug-receptor interaction takes place . Notably, the process of erythropoiesis, i.e., formation of new erythrocytes, takes 3–4 weeks . Therefore, serum iron concentration and area under the curve (AUC) are clinically irrelevant for assessing iron utilization .

Result of Action

The result of this compound action is the supplementation of iron in the body, which can help prevent or treat conditions caused by iron deficiency, such as anemia . It can also interact with other compounds in the body, potentially decreasing their absorption and efficacy .

Biochemical Analysis

Biochemical Properties

Ferrous chloride plays a significant role in biochemical reactions, particularly as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can participate in oxidation-reduction reactions, where it donates electrons to other molecules. This property makes it useful in processes such as the synthesis of organic compounds and the reduction of metal ions . Additionally, this compound can form complexes with ligands, influencing the activity of enzymes and proteins it interacts with .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to stimulate the proliferation of keratinocytes, melanocytes, and fibroblasts in culture . This stimulation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can enhance the production of red blood cells and hemoglobin content in animal models . It also affects the differentiation of skin cells, promoting cell renewal and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, altering their structure and function. For instance, this compound can inhibit or activate enzymes by interacting with their active sites. It also participates in the Fenton reaction, where it reacts with hydrogen peroxide to produce hydroxyl radicals, leading to oxidative stress and changes in gene expression . These interactions highlight the compound’s role in modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is prone to oxidation, leading to the formation of ferric chloride and other iron(III) species . This oxidation can affect the stability and activity of this compound in biochemical assays. Long-term exposure to this compound can result in the accumulation of iron in cells, potentially leading to oxidative damage and altered cellular functions . Therefore, it is essential to consider the temporal stability of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can stimulate cellular functions and promote growth. At high doses, it can be toxic, causing adverse effects such as oxidative stress and tissue damage . Studies have shown that the safe dosage of this compound for different animal species varies, with higher doses being more harmful . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to iron metabolism. It can interact with enzymes such as ferrochelatase, which incorporates iron into heme, a vital component of hemoglobin and other heme proteins . This compound also influences the activity of enzymes involved in oxidative phosphorylation and electron transport, affecting cellular respiration and energy production . These interactions underscore the compound’s role in maintaining cellular iron homeostasis and metabolic functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as divalent metal transporter 1 (DMT1), which facilitates the uptake of ferrous ions . Once inside the cell, this compound can bind to proteins and other molecules, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its solubility and interaction with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in organelles such as lysosomes, mitochondria, and the endoplasmic reticulum . In these compartments, this compound can participate in various biochemical reactions, including the generation of reactive oxygen species and the modulation of enzyme activities. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrous chloride can be synthesized by the reaction of iron with hydrochloric acid: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] This reaction typically involves adding iron powder to a solution of hydrochloric acid in methanol under an inert atmosphere .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of steel production. The waste hydrochloric acid used in steel pickling reacts with iron to form this compound.

Chemical Reactions Analysis

Types of Reactions

Ferrous chloride undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to ferric chloride (FeCl₃) by exposure to oxygen or chlorine gas[ 2\text{FeCl}_2 + \text{Cl}_2 \rightarrow 2\text{FeCl}_3 ]

Reduction: It acts as a reducing agent in various reactions.

Substitution: this compound can participate in substitution reactions, such as the formation of iron(II) complexes with ligands.

Common Reagents and Conditions

Common reagents used with this compound include hydrochloric acid, chlorine gas, and various ligands for complex formation. The reactions typically occur under controlled conditions to prevent unwanted oxidation .

Major Products

The major products formed from these reactions include ferric chloride (FeCl₃) and various iron(II) complexes, depending on the specific reagents and conditions used .

Scientific Research Applications

Ferrous chloride has numerous applications in scientific research, including:

Chemistry: Used as a reducing agent in organic synthesis and as a Lewis acid in Friedel-Crafts reactions.

Biology: Employed in laboratory experiments to test for the presence of phenols.

Medicine: Utilized in the synthesis of iron-based compounds for medical applications.

Industry: Applied in wastewater treatment for phosphate removal and drinking water purification.

Comparison with Similar Compounds

Ferrous chloride can be compared with other iron halides, such as:

Ferric chloride (FeCl₃): Unlike this compound, ferric chloride contains iron in the +3 oxidation state and is a stronger oxidizing agent.

Iron(II) fluoride (FeF₂): Similar to this compound but with fluoride ions instead of chloride ions.

Iron(II) bromide (FeBr₂): Similar to this compound but with bromide ions instead of chloride ions.

This compound is unique due to its specific oxidation state and reactivity, making it suitable for particular applications in reduction reactions and complex formation .

Properties

CAS No. |

7758-94-3 |

|---|---|

Molecular Formula |

Cl2Fe |

Molecular Weight |

126.75 g/mol |

IUPAC Name |

iron(2+);dichloride |

InChI |

InChI=1S/2ClH.Fe/h2*1H;/q;;+2/p-2 |

InChI Key |

NMCUIPGRVMDVDB-UHFFFAOYSA-L |

SMILES |

Cl[Fe]Cl |

Canonical SMILES |

[Cl-].[Cl-].[Fe+2] |

boiling_point |

1023 °C |

Color/Form |

WHITE RHOMBOHEDRAL CRYSTALS; MAY SOMETIMES HAVE A GREEN TINT. HEXAGONAL CRYSTALS |

density |

1.93 at 68 °F (USCG, 1999) - Denser than water; will sink SP GR: 3.16 @ 25 °C/4 °C Relative density (water = 1): 3.2 |

melting_point |

[ACGIH] 674 °C 674 °C |

| 7758-94-3 | |

physical_description |

Ferrous chloride is a greenish white crystalline solid. It is soluble in water. It is noncombustible. It is used in sewage treatment, in dyeing of fabrics, and for many other uses. Dry Powder; Liquid White to white-green crystals; [NIOSH] Highly hygroscopic white solid (may have a green tint); Soluble in water; [Merck Index] Light green odorless solid; [CHRIS] Off-white odorless powder; [Alfa Aesar MSDS] WHITE-TO-LIGHT-GREEN HYGROSCOPIC CRYSTALS. |

Pictograms |

Irritant |

Related CAS |

13478-10-9 (tetrahydrate) 15438-31-0 (Parent) |

solubility |

FREELY SOL IN WATER, ALCOHOL ACETONE; SLIGHTLY SOL IN BENZENE; PRACTICALLY INSOL IN ETHER. SOL IN 100 CC ALC: 64.4 G @ 10 °C, 105.7 G @ 100 °C. Solubility in water, g/100ml at 20 °C: 62.5 (good) |

vapor_pressure |

10 MM HG @ 700 °C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Q1: Does the presence of ferrous chloride affect the stability of archeological iron artifacts?

A2: Yes, this compound, particularly in its tetrahydrate form, can contribute to the corrosion of iron, even at relatively low humidity levels (as low as 22% RH). [] This is a significant concern for the preservation of archaeological iron artifacts.

Q2: Can this compound be used to catalyze the reduction of alkynes?

A3: Research suggests that when combined with dithiols or lipoamides, this compound can act as an effective catalyst for selectively reducing substituted alkynes to alkenes using sodium borohydride. [] This method offers a potentially valuable tool for organic synthesis.

Q3: Does this compound play a role in enhancing the fire suppression effectiveness of water mist?

A4: Studies have shown that adding this compound to water mist can significantly improve its fire suppression capabilities. [, ] This effect is observed across different fuel types, with kerosene fires being extinguished more readily than ethanol fires under similar conditions. []

Q4: What spectroscopic techniques are useful for characterizing this compound?

A5: Fourier Transform Infrared Spectroscopy (FTIR) can be employed to identify the presence of this compound in various matrices. For instance, it has been used to analyze the release of this compound gas from heated mass spectrometer ion sources. []

Q5: Can this compound be used to remove phosphate from water?

A6: While this compound alone shows limited phosphate removal capabilities, pretreating wood fiber with carboxymethyl cellulose (CMC) followed by this compound treatment significantly enhances its phosphate removal efficiency. [, ] This suggests a synergistic effect between CMC and this compound in binding phosphate.

Q6: Is the phosphate removed from water by this compound-treated wood fiber retained within the material?

A7: Elemental analysis of this compound-treated wood fiber after exposure to phosphate solutions confirmed the presence of phosphorous within the material. [] This indicates that the phosphate is retained by the treated wood fiber, making it a potentially effective filtration medium for phosphate removal.

Q7: Can this compound be recycled from industrial waste streams?

A9: Yes, several studies have explored methods for recovering and recycling this compound from industrial waste, particularly from hydrochloric acid pickling liquors. [, , ] These methods often involve processes like crystallization, evaporation, and calcination to recover both this compound and hydrochloric acid for reuse.

Q8: What tools are available for studying the kinetics of this compound reactions?

A10: Single-pellet studies have been employed to investigate the kinetics of reactions involving this compound, such as its reduction with hydrogen. [] This technique provides insights into the reaction mechanisms and rate-limiting steps.

Q9: Have there been any historical attempts to utilize this compound for iron production?

A11: Yes, research has investigated the feasibility of using this compound as an intermediate in the hydrometallurgical extraction of iron from various feedstocks. [] This approach explored different routes involving the formation, oxidation, and reduction of this compound to produce iron powder.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl N-[(1R)-1-[[(1S)-1-[(2R,3R)-3-[2-[[(1R)-1-benzoyl-2-methyl-propyl]amino]-2-oxo-ethyl]oxiran-2-yl]-2-phenyl-ethyl]carbamoyl]-2-methyl-2-methylsulfonyl-propyl]carbamate](/img/structure/B1219926.png)

![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)